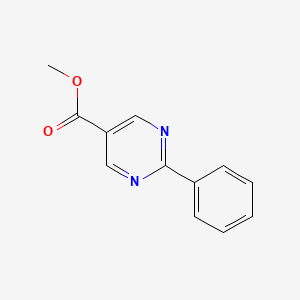

Methyl 2-phenylpyrimidine-5-carboxylate

Cat. No. B1600561

Key on ui cas rn:

64074-29-9

M. Wt: 214.22 g/mol

InChI Key: SOMJCOFUAUMQPG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07265246B2

Procedure details

Combine 5-chloropyrazine-2-carboxylic acid methyl ester (626 mg, 3.64 mmol), phenylboronic acid (666 mg, 5.45 mmol), cesium fluoride (55 mg, 0.36 mmol) and Na2CO3 (964 mg, 9.09 mmol) in dimethylformamide (5 mL) and water (5 mL) with stirring. Place the hetereogeneous reaction mixture, open to the air, in an oil bath maintained at 80° C. After 5 minutes of heating, add Pd(OAc)2 (81 mg 0.36 mmol) in one portion and stir until reaction turns black. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of celite with additional ethyl acetate. Wash the organics with water, dry over magnesium sulfate, filter and evaporate. Purification by flash column chromatography yields 2-phenylpyrimidine-5-carboxylic acid methyl ester as a yellow solid. Dissolve the purified ester in tetrahydrofuran (0.25M) and add an equal volume of 1M sodium hydroxide. Stir vigorously at room temperature for 15 hours. Upon completion, acidify the reaction with conc. HCl and extract with ethyl acetate. Evaporation of the solvent yields 63 mg (8%) of the title compound. 1H NMR (dimethylsulfoxide): 9.37 (s, 1H), 9.21 (s, 1H), 8.23-8.21 (m, 2H), 7.57-7.77 (m, 3H).

Quantity

626 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8](Cl)=[CH:7]N=1)=[O:4].[C:12]1(B(O)O)C=[CH:16][CH:15]=[CH:14][CH:13]=1.[F-].[Cs+].C([O-])([O-])=O.[Na+].[Na+].[CH3:29][N:30](C)C=O>O.C(OCC)(=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([C:7]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:30][CH:29]=1)=[O:4] |f:2.3,4.5.6,10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

626 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C1=NC=C(N=C1)Cl

|

|

Name

|

|

|

Quantity

|

666 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)B(O)O

|

|

Name

|

|

|

Quantity

|

55 mg

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Cs+]

|

|

Name

|

|

|

Quantity

|

964 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

81 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Pd+2]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir until reaction

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 5 minutes of heating

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter through a short plug of celite with additional ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the organics with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by flash column chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C=1C=NC(=NC1)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |